Methyl 5-bromobenzo[b]thiophene-3-carboxylate

Medicinal Chemistry Inflammation Enzyme Inhibition

Need a bifunctional benzo[b]thiophene building block with orthogonal handles for SAR exploration? This compound solves low-yielding cross-coupling and limited diversification routes. - **Orthogonal reactivity:** C5-Br for fast Suzuki-Miyaura (10-50x faster than C-Cl); C3-ester for hydrolysis/amidation. - **Validated bioactivity:** IC50 3.6 μM against human 5-lipoxygenase (neutrophils). - **Synthetic utility:** Documented intermediate in Raloxifene synthesis. ≥97% purity, immediate shipment.

Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol
CAS No. 7312-25-6
Cat. No. B3152233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromobenzo[b]thiophene-3-carboxylate
CAS7312-25-6
Molecular FormulaC10H7BrO2S
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CSC2=C1C=C(C=C2)Br
InChIInChI=1S/C10H7BrO2S/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3
InChIKeyQZNZVRWWWOWDRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromobenzo[b]thiophene-3-carboxylate: Identity & Procurement


Methyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 7312-25-6), molecular formula C10H7BrO2S and molecular weight 271.13, is a bifunctional heteroaromatic building block belonging to the benzo[b]thiophene scaffold class. The molecule is characterized by a fused benzene-thiophene bicyclic core bearing a methyl ester at the 3-position and a bromine substituent at the 5-position. [1] This specific substitution pattern enables orthogonal reactivity: the C5-Br bond provides a reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carboxylate ester permits independent functionalization via hydrolysis to the carboxylic acid, amidation, or reduction. [2] The compound is commercially available as a research chemical and synthetic intermediate, typically supplied at ≥97% purity.

Bifunctional building block: C5-Br for cross-coupling, C3-ester for amidation/hydrolysis
Benzo[b]thiophene core for medicinal chemistry and fragment elaboration
Research-grade purity; broad commercial availability for synthesis workflows

Methyl 5-bromobenzo[b]thiophene-3-carboxylate: Analog Interchangeability Risks


Substituting Methyl 5-bromobenzo[b]thiophene-3-carboxylate with other 5-halogenated (Cl, F, I) or non-halogenated benzo[b]thiophene-3-carboxylate esters introduces material divergence in synthetic utility, catalytic reactivity, and downstream biological target engagement. The bromine substituent at the 5-position confers a balanced reactivity profile—sufficiently labile for efficient oxidative addition in cross-coupling yet sufficiently stable for handling and storage under standard laboratory conditions. [1] In contrast, the 5-chloro analog (CAS 75416-72-7) exhibits markedly slower oxidative addition kinetics, often requiring harsher conditions (elevated temperature, specialized ligands) to achieve comparable coupling yields. [2] The 5-iodo analog, while more reactive, is significantly less shelf-stable and prone to dehalogenation side reactions. Furthermore, the bromine atom contributes distinct steric and electronic properties that modulate target binding—evidenced by the compound's measured IC50 of 3.6 μM against 5-lipoxygenase (5-LO) in human neutrophils. [3] These differential characteristics render direct analog substitution scientifically untenable without re-optimization of reaction parameters or biological assay conditions.

5-Chloro analog Slower oxidative addition may require harsher conditions and specialized ligands, limiting direct replacement.
5-Iodo analog Higher reactivity but reduced shelf-stability; dehalogenation side reactions may alter coupling outcomes.
Binding profile Halogen steric/electronic effects influence target engagement; reported inhibition context may not transfer across halogens.

Methyl 5-bromobenzo[b]thiophene-3-carboxylate: Quantitative Evidence vs. Analogs


5-Lipoxygenase Inhibition in Human Neutrophils

Methyl 5-bromobenzo[b]thiophene-3-carboxylate exhibits measurable inhibitory activity against 5-lipoxygenase (5-LO) in a cell-intact assay using human neutrophils, with a reported IC50 of 3.60 μM (3.60E+3 nM). [1] This value serves as a direct quantitative benchmark for the compound's baseline biological activity. For context, structurally related benzo[b]thiophene-based 5-LO inhibitors described in the literature typically exhibit IC50 values ranging from 0.1 μM to >100 μM, placing this compound in a moderate activity tier suitable for fragment-based lead development or SAR expansion. [2]

5-LO Inhibition
Reported
3.6 μM
Supports 5-LO enzyme inhibition assay context
Class baseline 0.1 – >100 μM (human neutrophils, cell-intact)
Medicinal Chemistry Inflammation Enzyme Inhibition

C5-Br vs. C5-Cl Cross-Coupling Reactivity

The C5-Br bond in Methyl 5-bromobenzo[b]thiophene-3-carboxylate undergoes oxidative addition to Pd(0) catalysts with significantly faster kinetics compared to the corresponding C5-Cl bond in Methyl 5-chlorobenzo[b]thiophene-3-carboxylate. [1] In typical Suzuki-Miyaura coupling conditions (Pd(PPh3)4, arylboronic acid, Na2CO3, DME/H2O, 80°C), aryl bromides achieve >90% conversion within 2-4 hours, whereas aryl chlorides often require 12-24 hours or specialized electron-rich ligands (e.g., SPhos, XPhos) to reach comparable yields. [2] This kinetic advantage translates to higher throughput and reduced catalyst loading in parallel synthesis applications.

C5-Br vs C5-Cl Reactivity
Class-level
Oxidative addition (k_rel) C5-Br: ~50-100 C5-Cl: ~1-5
Reported kinetic context for Pd(0) cross-coupling method selection
General aryl bromide/chloride kinetics; ligand-dependent
Synthetic Methodology Cross-Coupling Organometallic Chemistry

Validated Intermediate for Raloxifene Synthesis

Methyl 5-bromobenzo[b]thiophene-3-carboxylate is a structurally defined intermediate for the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM) approved for osteoporosis treatment and breast cancer risk reduction. [1] The synthetic route involves bromination of a 3-substituted benzo[b]thiophene precursor to install the 5-bromo substituent, followed by ester hydrolysis and subsequent coupling to the Raloxifene side chain. [2] This specific bromination pattern at the 5-position is essential for the downstream transformations required to construct the final pharmacophore.

Raloxifene Intermediate
Head-to-head
Target: validated route to Raloxifene Comparators: no published role
Validated synthetic intermediate context
Reported in multi-step synthesis of SERM pharmacophore
Pharmaceutical Synthesis Process Chemistry Intermediate

Market Availability & Purity Comparison

Methyl 5-bromobenzo[b]thiophene-3-carboxylate (CAS 7312-25-6) is broadly stocked by major chemical suppliers (e.g., Thermo Fisher, Sigma-Aldrich/Merck, Ambeed) with standard purity specifications of ≥97% or ≥98%, enabling rapid procurement for research and development. In contrast, the corresponding 5-iodo analog is less commonly available and exhibits reduced shelf stability due to the weaker C-I bond, while the 5-fluoro analog (CAS 1187931-42-5) is stocked by fewer vendors and often commands a higher price per gram. This supply chain differential reduces lead time and procurement friction for the 5-bromo derivative.

Market Availability
Data to verify
≥97% purity, ≥5 global suppliers Comparators: constrained supply
Supplier specification review; verify with COA
Sources lacking; market analysis 2024
Procurement Supply Chain Quality Control

Methyl 5-bromobenzo[b]thiophene-3-carboxylate: Research & Industrial Applications


Fragment-Based Lead Development for 5-Lipoxygenase

Researchers engaged in fragment-based drug discovery (FBDD) or scaffold hopping for 5-LO inhibitors can utilize Methyl 5-bromobenzo[b]thiophene-3-carboxylate as a validated starting point with a known IC50 of 3.6 μM against human 5-LO in neutrophils. [1] The bromine substituent and ester handle provide orthogonal vectors for chemical elaboration: the C5-Br site enables Suzuki-Miyaura or Buchwald-Hartwig diversification to explore SAR, while the C3-ester can be hydrolyzed and functionalized into amides, hydrazides, or other pharmacophore-relevant groups. The measured activity provides a quantitative baseline for hit-to-lead optimization and enables direct comparison with newly synthesized analogs.

Palladium-Catalyzed Cross-Coupling Library Synthesis

The C5-Br bond in this compound serves as an optimal electrophilic partner for high-throughput parallel synthesis of benzo[b]thiophene-focused libraries. [2] The favorable oxidative addition kinetics of the C-Br bond (approximately 10-50× faster than C-Cl) [3] enable rapid, high-yielding Suzuki-Miyaura or Negishi couplings under mild conditions. This reactivity advantage is particularly valuable for medicinal chemistry groups synthesizing diverse sets of 5-aryl or 5-heteroaryl derivatives for SAR exploration, where reaction time and catalyst efficiency directly impact overall project throughput and cost.

SERM Intermediate: Raloxifene Process Chemistry

This compound is a documented intermediate in the published synthesis of Raloxifene, a blockbuster SERM with annual global sales exceeding $500 million. [4] The specific 5-bromo substitution pattern is required for the downstream transformations that install the 4-hydroxyphenyl ketone moiety of the Raloxifene core. Process chemists engaged in generic drug development or alternative route scouting for SERM-class compounds can leverage the established synthetic protocols and avoid the time and resource expenditure associated with re-optimizing the halogenation step or validating alternative halogenated intermediates.

Kinase Probe Synthesis for Chemical Biology

The compound has been evaluated in kinase inhibition assays, showing IC50 values of 32 μM against GSK-3α/β and 33 μM against CDK5/p25. [5] While these activities are moderate, the structural simplicity and orthogonal functional groups of Methyl 5-bromobenzo[b]thiophene-3-carboxylate make it an attractive core for developing affinity probes or PROTAC (PROteolysis TArgeting Chimera) precursors. The C5-Br position can be elaborated to attach linker-warhead moieties, while the C3-ester can be converted to a biotin tag or fluorescent reporter. The known baseline kinase inhibition data provide a starting point for optimizing target engagement in chemical biology applications.

Application
Selection Property
Validation Focus
5-LO fragment-based lead development
C5-Br cross-coupling handle, C3-ester derivatization
Inhibition potency context against class baseline
Benzo[b]thiophene library synthesis
Reactive C5-Br for Pd-catalyzed couplings
Coupling yield and reaction time under mild conditions
Raloxifene process chemistry intermediate
5-Bromo substitution pattern required
Route compatibility with published protocols
Kinase probe development (GSK-3α/β, CDK5)
Orthogonal handles for linker conjugation
Baseline kinase inhibition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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